

Application Notes and Protocols for (+)-Intermedine

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Compound of Interest

Compound Name: (+)-Intermedine

Cat. No.: B1669703

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I. Introduction

(+)-Intermedine is a pyrrolizidine alkaloid (PA) found in various plant species. As a member of the retronecine-type monoester PAs, it is a subject of toxicological and pharmacological research. Experimental studies have demonstrated its cytotoxic effects, particularly hepatotoxicity, through the induction of apoptosis via the mitochondrial pathway.^{[1][2]} These application notes provide detailed protocols for the formulation of **(+)-Intermedine** for in vitro and in vivo experimental use, summarize its cytotoxic activity, and outline its mechanism of action.

II. Physicochemical Properties

Property	Value	Reference
Molecular Formula	C ₁₅ H ₂₅ NO ₅	MedChemExpress
Molecular Weight	299.36 g/mol	MedChemExpress
Appearance	Solid	-
Storage (Solid)	-20°C for up to 3 years	MedChemExpress
Storage (In Solvent)	-80°C for up to 6 months; -20°C for up to 1 month	^{[3][4]}

III. Quantitative Data: In Vitro Cytotoxicity

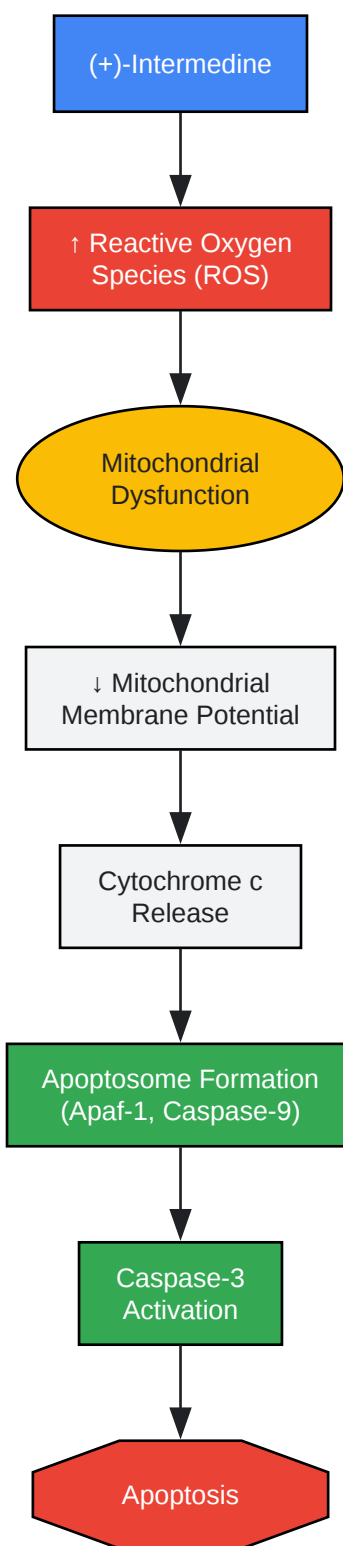
(+)-Intermedine has been shown to exhibit dose-dependent cytotoxicity in various cell lines. The half-maximal inhibitory concentration (IC₅₀) values after 24 hours of treatment are summarized below.

Cell Line	Cell Type	IC ₅₀ (μM)
Primary Mouse Hepatocytes	Normal Hepatocytes	165.13
HepD	Human Hepatocytes	239.39
H22	Mouse Hepatoma	161.82
HepG2	Human Hepatocellular Carcinoma	189.11

Data sourced from a study by Zhang et al. (2021) where cytotoxicity was assessed using a Cell Counting Kit-8 (CCK-8) assay.[\[5\]](#)

IV. Mechanism of Action: Mitochondrial Apoptosis Pathway

(+)-Intermedine induces cytotoxicity primarily through the intrinsic or mitochondrial pathway of apoptosis.[\[1\]](#)[\[2\]](#) The proposed signaling cascade is initiated by the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent cell death.



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Caption: Signaling pathway of **(+)-Intermedine**-induced apoptosis.

V. Experimental Protocols

A. Formulation of (+)-Intermedine for In Vitro Use

This protocol describes the preparation of a stock solution and working solutions of **(+)-Intermedine** for use in cell culture-based assays.

Materials:

- **(+)-Intermedine** (solid)
- Dimethyl sulfoxide (DMSO), sterile, cell culture grade
- Sterile microcentrifuge tubes
- Sterile, DMSO-compatible syringe filters (0.22 μm , e.g., PTFE or nylon)[1][6]
- Pipettes and sterile tips

Protocol:

- Stock Solution Preparation (e.g., 100 mM):
 1. Under sterile conditions (e.g., in a laminar flow hood), weigh the required amount of **(+)-Intermedine** powder.
 2. Dissolve the powder in an appropriate volume of sterile DMSO to achieve the desired stock concentration. For example, to prepare a 100 mM stock solution, dissolve 29.94 mg of **(+)-Intermedine** in 1 mL of DMSO.
 3. Vortex thoroughly until the solid is completely dissolved.
 4. Sterile-filter the stock solution using a 0.22 μm DMSO-compatible syringe filter into a sterile microcentrifuge tube.[1][6] This step is crucial to prevent microbial contamination of cell cultures.
 5. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

6. Store the aliquots at -20°C or -80°C.[3][4]

- Working Solution Preparation:

1. Thaw a single aliquot of the stock solution at room temperature.

2. Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium.

3. Ensure the final concentration of DMSO in the cell culture medium is low (typically $\leq 0.5\%$) to avoid solvent-induced cytotoxicity.[7]

4. Vortex the working solution gently before adding it to the cells.

B. Formulation of (+)-Intermedine for In Vivo Use

This protocol provides a method for preparing **(+)-Intermedine** for parenteral administration in animal models, using a formulation with sulfobutyl ether β -cyclodextrin (SBE- β -CD) to enhance solubility.

Materials:

- **(+)-Intermedine** (solid)
- DMSO
- SBE- β -CD
- Sterile saline (0.9% NaCl)
- Sterile, DMSO-compatible syringe filters (0.22 μ m)
- Sterile vials

Protocol:

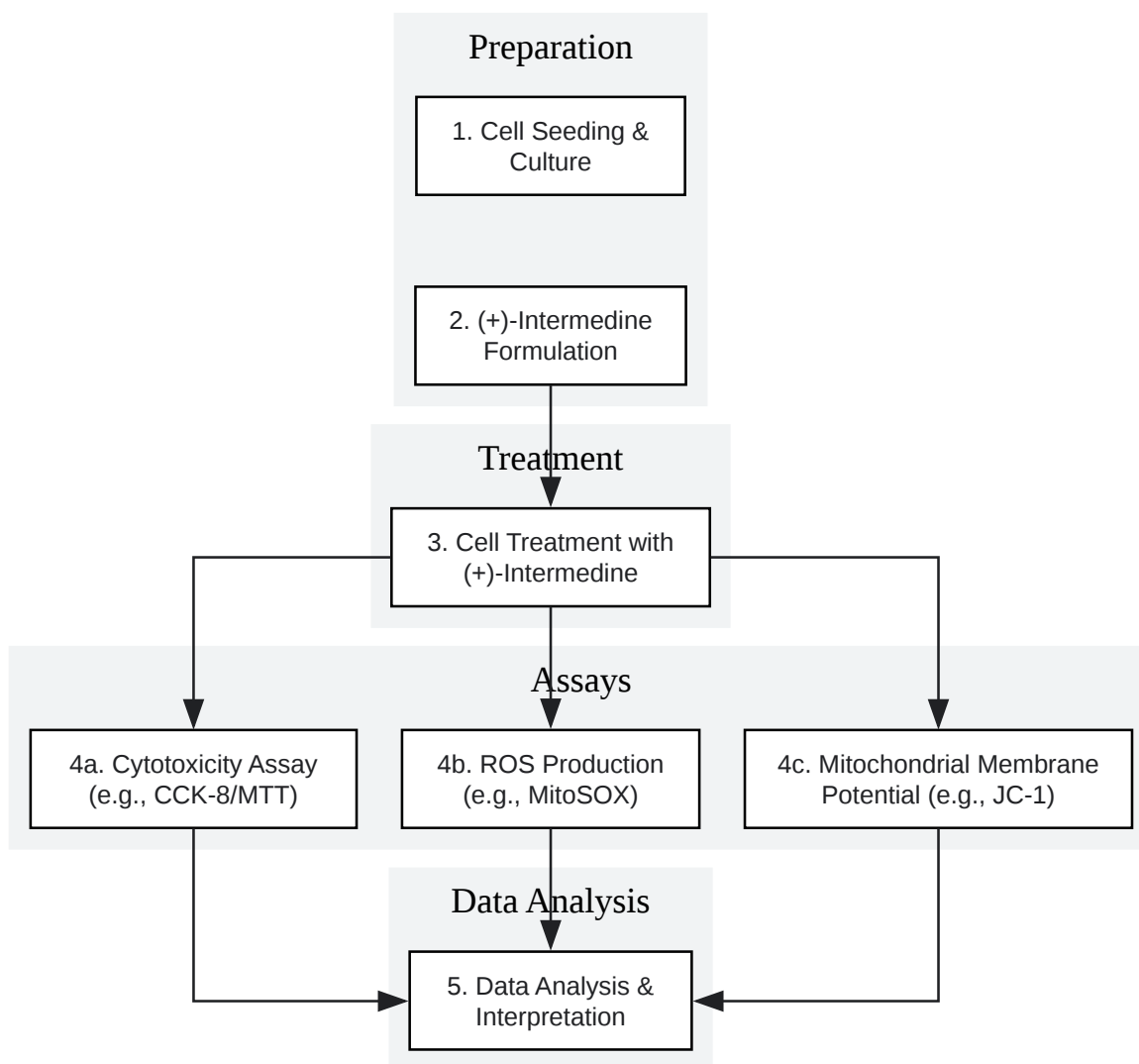
- Preparation of 20% (w/v) SBE- β -CD in Saline:

1. Under sterile conditions, dissolve 2 g of SBE- β -CD in 10 mL of sterile 0.9% saline.[8]

2. Vortex or sonicate until the SBE- β -CD is completely dissolved.
 3. Sterile-filter the solution using a 0.22 μ m syringe filter into a sterile container.
- Formulation of **(+)-Intermedine**:
 1. First, dissolve the required amount of **(+)-Intermedine** in a minimal volume of DMSO.
 2. In a separate sterile tube, add the 20% SBE- β -CD in saline solution.
 3. While vortexing, slowly add the **(+)-Intermedine**/DMSO solution to the SBE- β -CD solution.
A common final formulation might consist of 10% DMSO and 90% of the 20% SBE- β -CD in saline.[\[8\]](#)[\[9\]](#)
 4. Ensure the final concentration of DMSO is kept as low as possible, ideally below 1%, to minimize potential toxicity.[\[10\]](#)
 5. The final solution should be clear. If precipitation occurs, adjustments to the formulation may be necessary.
 6. Draw the final formulation into a sterile syringe for administration.

C. Experimental Workflow for Assessing Cytotoxicity and Mechanism of Action

The following workflow outlines the key steps to investigate the effects of **(+)-Intermedine** in vitro.



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Caption: In vitro experimental workflow for **(+)-Intermedine**.

D. Protocol for JC-1 Mitochondrial Membrane Potential Assay

This assay is used to detect the decrease in mitochondrial membrane potential, a key event in **(+)-Intermedine**-induced apoptosis. In healthy cells, JC-1 forms aggregates in the mitochondria, which fluoresce red. In apoptotic cells with depolarized mitochondria, JC-1 remains as monomers in the cytoplasm and fluoresces green.

Materials:

- JC-1 reagent
- Cells treated with **(+)-Intermedine**
- Positive control (e.g., FCCP or CCCP, 5-50 μ M)[5]
- Negative control (vehicle-treated cells)
- Assay buffer
- Fluorescence microscope or plate reader

Protocol:

- Cell Treatment:
 1. Seed cells in a suitable format (e.g., 96-well plate, 6-well plate with coverslips).
 2. Treat cells with various concentrations of **(+)-Intermedine** for the desired time period. Include positive and negative controls.
- JC-1 Staining:
 1. Prepare the JC-1 staining solution according to the manufacturer's instructions, typically at a final concentration of 1-10 μ M in cell culture medium or assay buffer.
 2. Remove the treatment medium from the cells and wash once with assay buffer.
 3. Add the JC-1 staining solution to the cells.
 4. Incubate for 15-30 minutes at 37°C in the dark.[2][5]
- Analysis:
 1. After incubation, remove the staining solution and wash the cells with assay buffer.
 2. Analyze the cells immediately.

3. Fluorescence Microscopy: Observe the cells using filters for red (J-aggregates, Ex/Em ~540/590 nm) and green (JC-1 monomers, Ex/Em ~485/535 nm) fluorescence.[5]
4. Plate Reader/Flow Cytometry: Quantify the red and green fluorescence intensity. The ratio of red to green fluorescence is used as an indicator of mitochondrial membrane potential. A decrease in this ratio indicates depolarization.

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